molecular formula C18H10N2O4S B4087438 1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4087438
M. Wt: 350.3 g/mol
InChI Key: ZEMDEBKZEHZMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as FTC, is a heterocyclic compound that has gained significant attention in recent years due to its potential therapeutic applications. FTC belongs to the class of chromenopyrroles and is known for its anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

FTC has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various cancer cell lines, including leukemia, breast, and lung cancer. FTC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, FTC exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. FTC has also been shown to possess anti-viral properties, inhibiting the replication of the hepatitis C virus.

Mechanism of Action

FTC exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at the G2/M phase. FTC's anti-inflammatory properties are mediated through the inhibition of the NF-κB pathway and the reduction of oxidative stress. Its anti-viral properties are due to the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase.
Biochemical and Physiological Effects:
FTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases, which are essential for cell cycle progression. FTC's anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6. Its anti-viral properties are due to the inhibition of viral RNA-dependent RNA polymerase.

Advantages and Limitations for Lab Experiments

FTC has several advantages for lab experiments, including its low toxicity, high solubility, and stability. However, its low water solubility can make it challenging to use in aqueous solutions. Additionally, FTC's synthesis method can be time-consuming and requires the use of hazardous reagents.

Future Directions

FTC's potential therapeutic applications make it a promising compound for future research. Further studies are needed to elucidate its mechanism of action and optimize its synthesis method. FTC's anti-cancer properties make it a potential candidate for cancer therapy, and its anti-inflammatory and anti-viral properties make it a candidate for the treatment of inflammatory and viral diseases. Additionally, FTC's potential use as a diagnostic tool for cancer detection warrants further investigation.

properties

IUPAC Name

1-(furan-2-yl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S/c21-15-10-4-1-2-5-11(10)24-16-13(15)14(12-6-3-8-23-12)20(17(16)22)18-19-7-9-25-18/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDEBKZEHZMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CO4)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-yl)-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
1-(2-furyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.